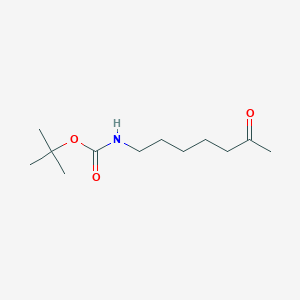

叔丁基(6-氧己基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl (6-oxoheptyl)carbamate is a chemical compound with the molecular formula C12H23NO3 . It is used in various chemical reactions and has several properties that make it useful in the field of organic chemistry .

Synthesis Analysis

The synthesis of tert-butyl (6-oxoheptyl)carbamate can be achieved through various methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the carbamate .Molecular Structure Analysis

The molecular structure of tert-butyl (6-oxoheptyl)carbamate consists of a carbamate group attached to a tert-butyl group and a 6-oxoheptyl group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group, while the tert-butyl group is a branched alkyl group with three methyl groups attached to a central carbon .Chemical Reactions Analysis

Tert-butyl (6-oxoheptyl)carbamate can participate in various chemical reactions. For instance, it can undergo amination (carboxylation) or rearrangement to form other carbamates . It can also be used in the synthesis of α-substituted amides or N-protected amines in a single step .科学研究应用

合成与功能化

化学传感和材料应用

Sun 等人(2015 年)的一项研究展示了使用叔丁基咔唑衍生物构建强蓝色发光纳米纤维,由于其荧光传感材料特性,该纳米纤维能够检测挥发性酸蒸气。这突出了叔丁基在增强材料对化学传感应用的功能性中的作用 (Sun 等人,2015 年)。

羧酸活化

Basel 和 Hassner(2002 年)讨论了在叔丁基碳酸酯存在下活化羧酸,从而有效形成酰胺或肽。该方法强调了叔丁基在合成生物化学相关化合物中的重要性 (Basel 和 Hassner,2002 年)。

库提斯重排

Lebel 和 Leogane(2005 年)提供了一个使用叔丁基氨基甲酸酯通过一锅库提斯重排温和有效合成 Boc 保护的胺的示例。这展示了叔丁基氨基甲酸酯在有机合成中的保护基策略中的效用 (Lebel 和 Leogane,2005 年)。

立体选择性化合物合成

Wang 等人(2017 年)描述了叔丁基氨基甲酸酯衍生物的六个立体异构体的立体选择性合成的有效途径,强调了叔丁基在控制复杂分子合成中的立体化学中的作用 (Wang 等人,2017 年)。

光催化和聚合物化学中的潜在应用

光催化应用

Wang 等人(2022 年)对叔丁基氨基甲酸酯衍生物的邻羟基芳基氨酮的光氧化还原催化胺化进行的研究揭示了组装 3-氨基色酮的新级联途径,说明了叔丁基氨基甲酸酯在开发新的光催化方法中的作用 (Wang 等人,2022 年)。

聚合物化学

Koyuncu 等人(2009 年)报道了合成一种含有咔唑亚基的新型电活性单体及其聚合,其中叔丁基在增强单体的电化学和电致变色特性中起着至关重要的作用。这表明叔丁基氨基甲酸酯衍生物在设计用于电子应用的高级材料中具有潜在用途 (Koyuncu 等人,2009 年)。

作用机制

Target of Action

Carbamates, in general, are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels, depending on their specific structure and functional groups .

Mode of Action

Tert-butyl (6-oxoheptyl)carbamate belongs to the class of carbamates . Carbamates are known for their ability to form stable, covalent bonds with their target molecules, often leading to inhibition of the target’s function .

Biochemical Pathways

Carbamates are known to influence a variety of biochemical pathways depending on their specific targets .

Result of Action

The effects would likely depend on the specific biological targets and pathways that the compound interacts with .

未来方向

The future directions for tert-butyl (6-oxoheptyl)carbamate could involve exploring its potential uses in various chemical reactions and syntheses. For instance, its use in the synthesis of carbamates and α-substituted amides could be further explored . Additionally, new methods for its synthesis could be developed to improve efficiency and yield .

属性

IUPAC Name |

tert-butyl N-(6-oxoheptyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-10(14)8-6-5-7-9-13-11(15)16-12(2,3)4/h5-9H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMVDURNINETJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Benzothiazol-2-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2824987.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2824994.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2825005.png)